Chlor Cyclizine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlor Cyclizine-d4 Hydrochloride is a deuterated form of Chlorcyclizine, a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlor Cyclizine-d4 Hydrochloride involves the deuteration of ChlorcyclizineThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
Chlor Cyclizine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products retain the pharmacological properties of the parent compound while exhibiting altered pharmacokinetics due to the presence of deuterium .
Scientific Research Applications
Chlor Cyclizine-d4 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug-drug interactions
Mechanism of Action
Chlor Cyclizine-d4 Hydrochloride exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at H1 receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic properties contribute to its antiemetic effects by blocking muscarinic receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Cyclizine: Another first-generation antihistamine with similar antiemetic properties.
Meclizine: Used to treat vertigo and motion sickness, with a longer duration of action compared to Chlor Cyclizine-d4 Hydrochloride.
Dimenhydrinate: Commonly used for motion sickness, with a different side effect profile
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetics. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H/i13D2,14D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJLVMSKDXAQN-MMJSDMDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])C)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.